1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole
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Overview
Description
1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole: is an organic compound with the molecular formula C18H24N2O2 and a molecular weight of 300.40 g/mol . This compound is characterized by its pyrrole ring structure, which is substituted with benzyl, amino, tert-butoxycarbonyl, and dimethyl groups. It is a solid at room temperature and is used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of Substituents: The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Final Assembly: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole undergoes various chemical reactions, including:
Substitution: The amino and benzyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and sodium hydride for benzylation; di-tert-butyl dicarbonate and triethylamine for tert-butoxycarbonylation.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Various substituted pyrrole compounds depending on the reagents used.
Scientific Research Applications
1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-3,5-dimethylpiperazine-1-carboxylate
- 3-(Aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride
- Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole is unique due to its specific combination of substituents on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of the tert-butoxycarbonyl group provides steric protection, while the benzyl and amino groups offer sites for further functionalization .
Properties
IUPAC Name |
tert-butyl 2-amino-1-benzyl-4,5-dimethylpyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-13(2)20(11-14-9-7-6-8-10-14)16(19)15(12)17(21)22-18(3,4)5/h6-10H,11,19H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIESIUNVGNNCNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C(=O)OC(C)(C)C)N)CC2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376789 |
Source
|
Record name | tert-Butyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100066-79-3 |
Source
|
Record name | tert-Butyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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